![molecular formula C14H18N2O3S B2485243 N-(2,3-dimethoxy-2-methylpropyl)benzo[d]thiazole-6-carboxamide CAS No. 2034485-26-0](/img/structure/B2485243.png)
N-(2,3-dimethoxy-2-methylpropyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound belongs to the class of organic chemicals known as benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the cyclization of thioamide with chloroacetic acid derivatives or through condensation reactions involving appropriate benzene and thiazole precursors. For instance, a related process describes the synthesis of various benzothiazole derivatives through the reductive cyclization of nitrobenzamides, using sodium dithionite as a reductive cyclizing agent in a suitable solvent like DMSO (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring, which significantly influences their electronic and spatial configuration. The molecular structure is further modified by substituents on the benzothiazole core, impacting the compound's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used for structural elucidation (Kumara et al., 2018).
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-14(19-3,8-18-2)7-15-13(17)10-4-5-11-12(6-10)20-9-16-11/h4-6,9H,7-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDKBPSHQHFSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(COC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)benzo[d]thiazole-6-carboxamide |
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